molecular formula C9H5FOS B2355751 6-fluoro-1-benzothiophene-5-carbaldehyde CAS No. 179616-88-7

6-fluoro-1-benzothiophene-5-carbaldehyde

Cat. No.: B2355751
CAS No.: 179616-88-7
M. Wt: 180.2
InChI Key: APIOKMURNLQXRJ-UHFFFAOYSA-N
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Description

6-fluoro-1-benzothiophene-5-carbaldehyde is a heterocyclic compound that contains both a benzene ring and a thiophene ring fused together The presence of a fluorine atom at the 6th position and an aldehyde group at the 5th position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile . This process typically involves two steps:

    Coupling Reaction: 2-chlorobenzaldehyde reacts with 2-mercaptoacetonitrile in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form benzo[b]thiophene-5-carboxaldehyde, 6-fluoro-.

Another method involves the aryne reaction with alkynyl sulfides . This one-step synthesis is efficient and allows for the preparation of various substituted benzo[b]thiophenes.

Industrial Production Methods

Industrial production methods for benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-benzothiophene-5-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Benzo[b]thiophene-5-carboxylic acid, 6-fluoro-

    Reduction: Benzo[b]thiophene-5-methanol, 6-fluoro-

    Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used.

Scientific Research Applications

6-fluoro-1-benzothiophene-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, derivatives of benzo[b]thiophene have been shown to bind to the active site of VEGFR2 receptor, inhibiting its activity and leading to anticancer effects . The exact pathways and molecular targets can vary based on the specific derivative and its functional groups.

Comparison with Similar Compounds

6-fluoro-1-benzothiophene-5-carbaldehyde can be compared with other similar compounds such as:

Properties

IUPAC Name

6-fluoro-1-benzothiophene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FOS/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIOKMURNLQXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC(=C(C=C21)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 15.9 g of a mixture of 4-fluoro-5-methyl-benzo[b]thiophene and 6-fluoro-5-methyl-benzo[b]thiophene in 160 ml of carbon tetrachloride are added 17 g of N-bromosuccinimide and 0.31 g of 2,2'-azo-bisisobutylonitrile. The resulting mixture is refluxed for two hours. After cooling, insolubles are removed from the thus cooled mixture by filtration, and the filtrate obtained is concentrated under reduced pressure. The residue obtained is suspended in 75 ml of acetic acid and 75 ml of water, and 26.8 g of hexamethylenetetramine is added thereto, after which the resulting mixture is refluxed for two hours. After cooling, 150 ml of water and 200 ml of ethyl acetate are added to the thus cooled mixture, and the resulting organic layer is separated, washed successively with water, an aqueous saturated sodium carbonate solution and a saturated saline solution and then dried over anhydrous magnesium sulfate. Thereafter, the solvent is removed from the thus dried layer by distillation under reduced pressure. The residue thus obtained is purified by a moderate pressure column chromatography [eluent:hexane:ethyl acetate=15:1], to obtain 1.71 g of 4-fluorobenzo[b]thiophene-5-carbaldehyde and 5.82 g of 6-fluorobenzo[b]thiophene-5-carbaldehyde.
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Type
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17 g
Type
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Reaction Step Two
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160 mL
Type
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Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
26.8 g
Type
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Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 15.9 g of a mixture of 4-fluoro-5-methyl-benzo[b]thiophene and 6-fluoro-5-methyl-benzo[b]thiophene in 160 ml of carbon tetrachloride are added 17 g of N-bromosuccinimide and 0.31 g of 2,2'-azobisisobutylonitrile. The resulting mixture is refluxed for two hours. After cooling, insolubles are removed from the thus cooled mixture by filtration, and the filtrate obtained is concentrated under reduced pressure. The residue obtained is suspended in 75 ml of acetic acid and 75 ml of water, and 26.8 g of hexamethylenetetramine is added thereto, after which the resulting mixture is refluxed for two hours. After cooling, 150 ml of water and 200 ml of ethyl acetate are added to the thus cooled mixture, and the resulting organic layer is separated, washed successively with water, an aqueous saturated sodium carbonate solution and a saturated saline solution and then dried over anhydrous magnesium sulfate. Thereafter, the solvent is removed from the thus dried layer by distillation under reduced pressure. The residue thus obtained is purified by a moderate pressure column chromatography [eluent:hexane:ethyl acetate=15:1], to obtain 1.71 g of 4-fluorobenzo[b]thiophene-5-carbaldehyde and 5.82 g of 6-fluorobenzo[b]thiophene-5-carbaldehyde.
Quantity
26.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
mixture
Quantity
15.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17 g
Type
reactant
Reaction Step Three
[Compound]
Name
2,2'-azobisisobutylonitrile
Quantity
0.31 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

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